N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-1-carboxamide
Description
N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of indazole, thiazole, and piperidine moieties, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5OS/c18-17(19,20)13-9-27-15(23-13)10-4-6-25(7-5-10)16(26)22-12-3-1-2-11-8-21-24-14(11)12/h8-10,12H,1-7H2,(H,21,24)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTKCEIGXGVXAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=NN2)NC(=O)N3CCC(CC3)C4=NC(=CS4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indazole Ring: Starting from a suitable precursor, such as 2-nitrobenzaldehyde, the indazole ring can be synthesized through a series of reduction and cyclization reactions.
Thiazole Ring Synthesis: The thiazole ring can be constructed using a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Piperidine Ring Formation: The piperidine ring is often synthesized via a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.
Coupling Reactions: The final step involves coupling the indazole, thiazole, and piperidine fragments through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole and piperidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro groups or carbonyl functionalities present in the intermediates using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at positions adjacent to the trifluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, HATU.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indazole ring may yield indazole-3-carboxylic acid derivatives, while nucleophilic substitution on the thiazole ring can produce various substituted thiazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-1-carboxamide has shown promise in various bioassays. It is investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-1-carboxamide: shares structural similarities with other indazole and thiazole derivatives.
Indazole Derivatives: Compounds like indazole-3-carboxylic acid and indazole-3-carboxamide.
Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole.
Uniqueness
What sets this compound apart is its combination of three distinct moieties: indazole, thiazole, and piperidine. This unique structure provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
